molecular formula C7H6N4O3 B8562996 4-Methoxy-2-nitrophenylazide

4-Methoxy-2-nitrophenylazide

Cat. No.: B8562996
M. Wt: 194.15 g/mol
InChI Key: JSGUPBAHSXJTGG-UHFFFAOYSA-N
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Description

Overview of Azide (B81097) Functionality in Organic Synthesis

The azide functional group is a cornerstone in organic synthesis, primarily due to its ability to generate highly reactive nitrene intermediates upon thermolysis or photolysis. researchgate.net Nitrenes are electron-deficient species that can undergo a variety of reactions, including C-H insertion, cycloaddition, and rearrangement, enabling the formation of new carbon-nitrogen bonds and the synthesis of complex nitrogen-containing heterocyles. researchgate.netnih.gov Furthermore, azides are key participants in "click" chemistry, most notably in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used for their high efficiency and selectivity in creating triazole linkages. mdpi.comontosight.ai

Importance of Substituted Phenyl Azides in Chemical Research

The reactivity of the azide group can be finely tuned by the presence of various substituents on the phenyl ring. Electron-donating groups, such as methoxy (B1213986), can influence the stability and reactivity of the resulting nitrene, while electron-withdrawing groups, like the nitro group, can affect the azide's susceptibility to reduction and its participation in cycloaddition reactions. This tunability makes substituted phenyl azides versatile tools in a range of research areas, including the synthesis of pharmaceuticals, the development of photoaffinity labels for studying biological systems, and the creation of novel materials. nih.govacs.org For instance, the position of the nitro group on the phenyl ring of nitrophenyl azides influences their reactivity in cycloaddition reactions. mdpi.com

Structural Features and Reactivity Context of 4-Methoxy-2-nitrophenylazide

The structure of this compound incorporates both an electron-donating methoxy group and an electron-withdrawing nitro group. The methoxy group, being in the para position, can donate electron density to the aromatic ring through resonance. Conversely, the nitro group at the ortho position strongly withdraws electron density. This "push-pull" electronic arrangement is expected to influence the molecule's reactivity in several ways. The electron-withdrawing nitro group can enhance the electrophilicity of the azide, potentially facilitating its reaction in certain cycloaddition processes. acs.org The presence of these substituents also sterically and electronically influences the behavior of the nitrene generated upon photolysis or thermolysis, directing its insertion and rearrangement reactions. worktribe.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₄O₃
CAS Number 10336-13-7

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

1-azido-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H6N4O3/c1-14-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3

InChI Key

JSGUPBAHSXJTGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 Nitrophenylazide and Analogous Azidoaryl Systems

Precursor Synthesis Strategies

The foundation for synthesizing 4-methoxy-2-nitrophenylazide lies in the preparation of its direct precursor, 4-methoxy-2-nitroaniline (B140478). The strategic placement of the methoxy (B1213986) and nitro groups is critical as it dictates the final substitution pattern of the target azide (B81097).

Preparation of Nitro- and Methoxy-Substituted Anilines

A well-established route to 4-methoxy-2-nitroaniline begins with p-anisidine (B42471) (4-methoxyaniline). orgsyn.org This method typically involves a two-step process to ensure the correct regioselectivity of the nitro group.

First, the amino group of p-anisidine is protected via acetylation. This is commonly achieved by reacting p-anisidine with acetic anhydride (B1165640) in glacial acetic acid. orgsyn.orgnih.gov This protection step is crucial as it deactivates the amino group slightly and directs the subsequent electrophilic nitration to the position ortho to the amino group and meta to the strongly activating methoxy group. The resulting intermediate is N-(4-methoxy-2-nitrophenyl)acetamide (also known as 2-nitro-4-methoxyacetanilide). orgsyn.orgnih.gov

StepReactantsReagentsProduct
Acetylation p-AnisidineAcetic Anhydride, Acetic Acid2-Nitro-4-methoxyacetanilide
Hydrolysis 2-Nitro-4-methoxyacetanilideClaisen's Alkali (KOH in Methanol/Water)4-Methoxy-2-nitroaniline

To address challenges associated with traditional batch synthesis, such as heat transfer limitations and safety concerns with nitration reactions, continuous flow reactor methodologies have been developed for the synthesis of 4-methoxy-2-nitroaniline. patsnap.comgoogle.com This modern approach offers enhanced control over reaction parameters, leading to improved safety, yield, and purity. google.com

The process is typically divided into three stages, each conducted in a separate continuous flow reactor:

Acetylation : A solution of 4-methoxyaniline is mixed with acetic anhydride in the first reactor to form 4-methoxyacetanilide. patsnap.comgoogle.com

Nitration : The output from the first reactor is then combined with a nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acids) in a second reactor to produce 4-methoxy-2-nitroacetanilide. patsnap.comgoogle.com The high heat and mass transfer efficiency of the flow reactor provides precise temperature control during this highly exothermic step. google.com

Hydrolysis : The nitrated intermediate is then mixed with a hydrolyzing agent, such as a sodium hydroxide (B78521) solution, in a third reactor to yield the final product, 4-methoxy-2-nitroaniline. patsnap.comgoogle.com

This integrated continuous flow process minimizes the formation of isomers, enhances reaction safety, and allows for a more streamlined and efficient production of the key precursor. google.com The total yield for the three-step process can reach up to 86% with a purity of 99%. google.com

Other Aromatic Precursors for Azide Introduction

While 4-methoxy-2-nitroaniline is the specific precursor for this compound, the general synthesis of aryl azides relies on a broad class of aromatic amines (anilines) as starting materials. researchgate.neteurekaselect.comscielo.br The nature and position of substituents on the aniline (B41778) ring determine the properties and reactivity of the resulting aryl azide. Anilines bearing either electron-donating or electron-withdrawing groups can be used, making this a versatile method for accessing a wide variety of substituted aryl azides. scielo.brscielo.br These aniline derivatives serve as the primary substrates for the introduction of the azide functionality via diazotization reactions. researchgate.net

Azide Formation via Diazotization and Azide Transfer Reactions

The conversion of the amino group of the precursor to an azide group is the final and key transformation in the synthesis of this compound.

Diazotization of Substituted Anilines followed by Azide Substitution

The most common and classical method for converting primary aromatic amines, such as 4-methoxy-2-nitroaniline, into their corresponding aryl azides is a two-step sequence performed in a single pot. researchgate.neteurekaselect.comresearchgate.net

The first step is diazotization , which involves treating the primary aromatic amine with a source of nitrous acid under acidic conditions and at low temperatures (typically 0–5 °C). researchgate.netbyjus.com Commonly, sodium nitrite (B80452) (NaNO₂) is added to an acidic solution of the aniline. scielo.br The acid reacts with sodium nitrite to form the nitrosonium ion (NO⁺), the active electrophile. byjus.com This ion is attacked by the nucleophilic amino group, and after a series of protonation and dehydration steps, an aryl diazonium salt is formed. byjus.com

The second step is the azide substitution . The resulting aryl diazonium salt is highly reactive and is typically used in situ. It is treated with an azide source, most commonly sodium azide (NaN₃). eurekaselect.comresearchgate.net The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) from the diazonium salt to form the final aryl azide product. researchgate.net

StepGeneral ReactantReagentsIntermediate/Product
Diazotization Primary Aromatic AmineSodium Nitrite (NaNO₂), Strong Acid (e.g., HCl)Aryl Diazonium Salt
Azide Substitution Aryl Diazonium SaltSodium Azide (NaN₃)Aryl Azide

Alternative one-pot methods have also been developed to synthesize aromatic azides from anilines, using reagents like sodium nitrite and hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid. amazonaws.com In this variation, the azide ion is generated in situ from the reaction of hydrazine hydrate with a second mole of sodium nitrite. amazonaws.com

Alternative Azide Synthesis Routes (e.g., from Isocyanates, though less direct for this specific structure)

While the primary and most direct route to aryl azides involves the diazotization of anilines followed by substitution with an azide salt, alternative, less direct pathways exist. wikipedia.orgeurekaselect.com The synthesis of azides from isocyanates is not a conventional or straightforward transformation. The more common and synthetically valuable reaction involving these two functional groups is the Curtius rearrangement, which thermally converts acyl azides into isocyanates with the loss of nitrogen gas. researchgate.net

The direct conversion of an isocyanate to an azide is not a standard synthetic methodology. Conceptually, it would require a nucleophilic attack of an azide source on the carbonyl-like carbon of the isocyanate, followed by a complex rearrangement and cleavage, a process that is not typically observed.

For the synthesis of aryl azides, more established alternative routes are preferred over theoretical conversions from isocyanates. These methods include:

Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient aromatic systems, a leaving group (such as a halide) can be displaced by an azide nucleophile, typically sodium azide. wikipedia.orgnih.gov

From Arylhydrazines: The reaction of arylhydrazines with reagents like sodium nitrite can yield the corresponding aryl azide. wikipedia.org

From Arylboronic Acids: Copper-catalyzed reactions of arylboronic acids with sodium azide or trimethylsilyl (B98337) azide provide a complementary method to access aryl azides. organic-chemistry.orgresearchgate.net

Given that the precursor for this compound is 4-methoxy-2-nitroaniline, a readily available commercial chemical, the diazotization-azidation sequence remains the most practical and efficient synthetic strategy. nih.govnih.gov

Reactivity and Mechanistic Investigations of 4 Methoxy 2 Nitrophenylazide

Thermal Decomposition and Nitrene Generation from Aryl Azides

Aryl azides serve as primary precursors for the generation of aryl nitrenes, which are highly reactive, electron-deficient intermediates. The most common method for generating these nitrenes is through the thermal or photolytic decomposition of the corresponding azide (B81097), a process that involves the extrusion of a molecule of nitrogen (N₂). This denitrogenation is the critical first step that dictates the subsequent chemical pathways available to the nitrene intermediate.

The thermal decomposition of an aryl azide to form an aryl nitrene is a unimolecular reaction whose kinetics are highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction proceeds through a transition state where the N-N₂ bond is cleaved. Substituents that can stabilize this transition state will lower the activation energy (Ea) and accelerate the rate of decomposition.

For 4-Methoxy-2-nitrophenylazide, the aromatic ring is substituted with both an electron-donating group (EDG), the 4-methoxy group (-OCH₃), and a strong electron-withdrawing group (EWG), the 2-nitro group (-NO₂).

The methoxy (B1213986) group donates electron density to the ring through resonance (+R effect), which can stabilize a transition state with developing positive charge on the ring.

The nitro group strongly withdraws electron density through both inductive (-I) and resonance (-R) effects, generally slowing reactions that involve electrophilic aromatic substitution by deactivating the ring. libretexts.orglibretexts.org

The activation parameters for the decomposition of various substituted phenyl azides have been studied, providing a framework for estimating the behavior of the title compound.

Phenyl Nitrene SubstituentActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reference
H5.6 ± 0.310¹³.¹ ± ⁰.³ acs.org
4-Methyl6.0 ± 0.310¹³.² ± ⁰.³ researchgate.net
4-Methoxy6.8 ± 0.310¹³.² ± ⁰.³ researchgate.net
4-Cyano5.5 ± 0.310¹³.⁰ ± ⁰.³ researchgate.net
4-Nitro5.4 ± 0.310¹³.⁰ ± ⁰.³ researchgate.net

This interactive table presents kinetic parameters for the cyclization of various substituted singlet aryl nitrenes, which is a key reaction following their formation. The data illustrates how substituents influence reactivity.

Upon thermal denitrogenation, this compound yields the highly reactive intermediate, 4-methoxy-2-nitrophenylnitrene. As nitrenes are typically short-lived, their detection and characterization rely on spectroscopic techniques under matrix isolation conditions (low temperature in an inert gas) or by using time-resolved (e.g., nanosecond) spectroscopy. ingentaconnect.com

Transient absorption spectroscopy is a primary tool for observing both singlet and triplet nitrene species, which have distinct absorption spectra. acs.org For triplet-state nitrenes, which are paramagnetic, Electron Spin Resonance (ESR) spectroscopy is a definitive characterization method. nih.gov The combination of experimental spectroscopic data with computational chemistry, such as Density Functional Theory (DFT), allows for the precise assignment of observed transients to specific nitrene structures and electronic states. ingentaconnect.com

Like carbenes, nitrenes can exist in either a singlet or a triplet spin state.

Singlet Nitrene : The two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital, leaving one vacant p-orbital.

Triplet Nitrene : The two non-bonding electrons are in different orbitals with parallel spins, following Hund's rule. The triplet state is a diradical.

Generally, the triplet state is the thermodynamic ground state for aryl nitrenes, while the singlet state is the initially formed, higher-energy species upon decomposition of the azide precursor. The singlet nitrene can undergo chemical reactions directly or it can relax to the more stable triplet state via a process called intersystem crossing (ISC). ingentaconnect.com

The rate of intersystem crossing (k_ISC_) is a critical parameter that influences the reaction outcome. If k_ISC_ is fast relative to the rates of singlet-state reactions, then triplet-state chemistry will dominate. Kinetic studies of the parent phenylnitrene have shown that the rate constant for ISC is largely independent of temperature. acs.org The presence of heavy atoms (e.g., Br, I) in the aryl ring can significantly increase the rate of ISC due to enhanced spin-orbit coupling. researchgate.net For 4-methoxy-2-nitrophenylnitrene, the ISC rate would be a key factor in determining its reaction pathways. Studies on 4'-nitro-4-biphenylnitrene suggest that nitro substitution has little effect on the ISC reaction pathway. ingentaconnect.com

The stability and reactivity of 4-methoxy-2-nitrophenylnitrene are governed by the electronic effects of its substituents. These effects are often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing ability of a substituent.

Substituentσ_meta (σ_m_)σ_para_ (σ_p_)Electronic Effect
Methoxy (-OCH₃)+0.12-0.27EDG (+R, -I)
Nitro (-NO₂)+0.71+0.78EWG (-R, -I)

This interactive table summarizes the Hammett parameters for the methoxy and nitro groups. A negative σ_p_ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

The -OCH₃ group at the para position acts as a resonance electron donor (+R), which can stabilize electron-deficient intermediates. This effect is most pronounced at the ortho and para positions. nih.gov Conversely, the -NO₂ group at the ortho position is one of the strongest electron-withdrawing groups (-I, -R), significantly decreasing electron density in the ring and destabilizing any developing positive charge. libretexts.org

This electronic push-pull system makes the reactivity of 4-methoxy-2-nitrophenylnitrene complex:

Reactivity : The decreased electron density in the aromatic ring will make it less susceptible to electrophilic attack but may influence the pathways of intramolecular rearrangement. The reactivity of the nitrene center itself will be high due to its inherent electron deficiency, further enhanced by the ortho-nitro group.

Aryl nitrenes are well-known to undergo characteristic intramolecular rearrangements. These reactions are often the dominant pathways in the absence of efficient intermolecular trapping agents.

Ring Expansion : A common fate for singlet aryl nitrenes is rearrangement via ring expansion to form a seven-membered ring cumulene, a dehydroazepine. nih.gov This intermediate is highly strained and reactive, and can be trapped by nucleophiles. For example, phenylnitrene isomerizes to a benzazirine, which then opens to a dehydroazepine. This species can be intercepted by amines to yield 2-amino-3H-azepines. nih.gov The substituents on the ring can influence the facility of this expansion and the stability of the resulting azepine.

Ring Contraction : Another possible rearrangement is ring contraction to form a five-membered ring product. For instance, flash vacuum thermolysis of 2-azidopyridine (B1249355) produces 2-pyridylnitrene, which can ultimately lead to the formation of 2- and 3-cyanopyrroles. nih.gov The mechanism for this process is complex and can proceed through ring-opening to a dienylnitrene intermediate. nih.gov The presence of the nitro group in 4-methoxy-2-nitrophenylnitrene, particularly its proximity to the nitrene center, could favor specific cyclization or rearrangement pathways, such as the formation of a benzofuroxan-type structure, a reaction known for ortho-nitrophenyl azides. dtic.mil

When generated in the presence of other reagents, the highly reactive nitrene intermediate can participate in intermolecular reactions. The specific pathway taken often depends on the spin state of the nitrene.

C-H Insertion : Nitrenes can insert into carbon-hydrogen (C-H) bonds to form new C-N bonds, yielding amines or amides. Singlet nitrenes are believed to undergo insertion in a concerted fashion with retention of stereochemistry, while triplet nitrenes react via a two-step radical hydrogen abstraction and recombination mechanism.

Cycloaddition : Nitrenes react with alkenes in a cycloaddition reaction to form three-membered heterocyclic rings called aziridines. Similar to C-H insertion, the stereospecificity of this reaction is dependent on the nitrene's spin state. Singlet nitrenes typically add stereospecifically, whereas triplet nitrenes undergo a non-stereospecific, stepwise addition.

For 4-methoxy-2-nitrophenylnitrene, its high electrophilicity, enhanced by the ortho-nitro group, would make it a potent species for these reactions. However, these intermolecular pathways must compete with the rapid intramolecular rearrangements discussed previously.

Formation and Characterization of Nitrene Intermediates

Photochemistry and Excited State Dynamics of this compound

The photoreactivity of this compound is governed by the intricate interplay of its electronically excited states, leading to a variety of reactive intermediates. The presence of both a methoxy and a nitro group on the phenyl ring significantly influences the electronic structure and the subsequent photochemical pathways upon absorption of light.

Photoinduced Denitrogenation Pathways

While the specific intermediates and transition states for this compound have not been exhaustively detailed in publicly available literature, the general mechanism for aryl azides involves the formation of a singlet nitrene as the primary photoproduct. This singlet nitrene is in an electronically excited state and can undergo several subsequent reactions. One of the most common pathways for aryl nitrenes is ring expansion to a seven-membered ring ketenimine, known as a dehydroazepine. However, the substitution pattern on the aromatic ring, particularly the presence of electron-donating groups like the methoxy group, can significantly influence the fate of the initially formed nitrene.

Electronic States and Spin Dynamics in Photochemical Processes

The photochemical behavior of this compound is intricately linked to the dynamics of its electronic states and the spin multiplicity of the intermediates formed. Upon absorption of a photon, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or higher). For many aryl azides, the initially populated excited singlet state is short-lived and can decay through several pathways, including fluorescence, internal conversion back to the ground state, or intersystem crossing (ISC) to a triplet state.

Computational studies on the closely related 4-methoxyphenyl (B3050149) azide have shown that intersystem crossing from an excited singlet state to a triplet state plays a crucial role in the photodecomposition mechanism. This process leads to the formation of a triplet nitrene, which has a different reactivity profile compared to the singlet nitrene. The efficiency of this intersystem crossing is often enhanced by the presence of nearby conical intersections between different electronic states.

The spin dynamics of the process are critical in determining the final products. The initially formed singlet nitrene is a closed-shell species, while the triplet nitrene is a diradical. These two spin states are in thermal equilibrium, and their relative energies can be influenced by the substitution pattern on the aromatic ring. The triplet nitrene is often the ground state for many aryl nitrenes and is generally more stable but less reactive in concerted reactions compared to the singlet nitrene.

Nitrenium Ion Formation via Protonation of Basic Nitrenes

A significant reaction pathway for aryl azides bearing strong electron-donating groups is the formation of a nitrenium ion through the protonation of the intermediate nitrene. The methoxy group at the 4-position of this compound is an electron-donating group, which is expected to increase the basicity of the nitrogen atom in the resulting nitrene.

Studies on analogous compounds, such as 4-amino-3-nitrophenyl azide, have demonstrated that the photochemically generated nitrene is a powerful base that can be rapidly protonated by a variety of proton sources, including alcohols and even acidic C-H bonds. nih.govepa.gov This protonation event leads to the formation of a highly electrophilic nitrenium ion. In the case of 4-amino-3-nitrophenyl azide, this protonation has been observed to occur on a picosecond timescale in methanol. nih.gov

The resulting nitrenium ion is a reactive intermediate that can undergo various subsequent reactions, including nucleophilic attack by solvent or other nucleophiles present in the reaction medium. The electron-donating methoxy group in this compound would be expected to stabilize the positive charge on the nitrogen of the nitrenium ion, thus favoring this pathway. The formation of the nitrenium ion represents a deviation from the typical ring-expansion chemistry of many other aryl nitrenes. nih.gov

Solvent Effects on Photoreactivity and Quantum Yields

The solvent environment can play a crucial role in dictating the photoreactivity and quantum yields of aryl azides. The polarity and protic nature of the solvent can influence the stability of the excited states and the reactive intermediates, thereby affecting the branching ratios between different reaction pathways.

For nitrophenols, which share the nitroaromatic moiety with this compound, studies have shown that the photochemistry can vary between organic and aqueous solutions. rsc.orgnsf.gov While in some cases the solvent effects on the electronic structure and condensed-phase photochemistry are minimal, in other instances, specific interactions with the solvent can significantly alter the reactivity. rsc.org For example, the quantum yield of photolysis for some nitrophenols shows a dependence on the solvent environment. nsf.gov

Cycloaddition Reactions (Click Chemistry) with this compound

Beyond its photochemical reactivity, this compound can also participate in thermal cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govjetir.orgmdpi.com This reaction has found widespread application in various fields, including medicinal chemistry, materials science, and bioconjugation, due to its reliability, high yields, and tolerance of a wide range of functional groups. nih.govnih.govresearchgate.net

The general methodology involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent, typically sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. jetir.org

While specific examples detailing the use of this compound in CuAAC reactions are not prevalent in the surveyed literature, its structure is amenable to this type of transformation. The azide functional group is the key participant in the cycloaddition, and the methoxy and nitro substituents on the phenyl ring are generally compatible with the reaction conditions.

Below is a representative table of reaction components and conditions typically employed in CuAAC reactions, which would be applicable to the reaction of this compound with a generic terminal alkyne.

Component Typical Role/Concentration Notes
Azide (this compound) 1 equivalentThe starting azide for the cycloaddition.
Terminal Alkyne 1-1.2 equivalentsThe reaction partner for the azide.
Copper(II) Sulfate (CuSO₄) 1-10 mol%Precursor to the active Cu(I) catalyst.
Sodium Ascorbate 5-20 mol%Reducing agent to generate Cu(I) from Cu(II).
Solvent t-BuOH/H₂O, DMF, DMSO, etc.A variety of solvents can be used, often including water.
Temperature Room Temperature to mild heatingThe reaction is typically efficient at ambient temperatures.

The resulting product would be a 1-(4-methoxy-2-nitrophenyl)-4-substituted-1H-1,2,3-triazole. The high degree of functional group tolerance in CuAAC suggests that the methoxy and nitro groups on the aromatic ring of this compound would remain intact during the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative to the CuAAC reaction, proceeding without the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition. magtech.com.cnnih.gov When this compound is reacted with a strained cyclooctyne, such as dibenzocyclooctynol (DIBO), a stable triazole is formed rapidly at room temperature. nih.govnih.gov

The rate of SPAAC is highly dependent on the structure of the cyclooctyne. magtech.com.cn Modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone, can further increase the reaction rate by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and enhancing ring strain. magtech.com.cnnih.govnih.gov Density functional theory (DFT) calculations have shown that the rapid rate of SPAAC is primarily due to the lower energy required to distort the azide and the strained alkyne into the transition-state geometry. nih.gov

Azide-Allene Dipolar Cycloadditions: Site- and Regio-Selectivity

The 1,3-dipolar cycloaddition between aryl azides and allenes presents a more complex scenario due to the two adjacent double bonds in the allene, leading to potential issues of site- and regio-selectivity. nih.govnih.gov Theoretical and experimental studies on the reaction of substituted aryl azides with allenes show that these cycloadditions typically follow a nonpolar, one-step mechanism. nih.govnih.gov

For an unsymmetrical allene, the azide can react at either the C1=C2 or C2=C3 double bond (site-selectivity) and in two different orientations for each double bond (regioselectivity). The outcome is determined by the electronic properties of the substituents on both the aryl azide and the allene. nih.gov DFT calculations have been employed to predict the site- and regio-selectivity with semi-quantitative agreement to experimental findings. These calculations, along with NMR evidence, support the formation of a methylene-1,2,3-triazoline intermediate during the reaction pathway. nih.gov

Influence of Substituents (Methoxy and Nitro Groups) on Cycloaddition Reactivity

The electronic nature of the substituents on the phenyl ring of this compound has a profound impact on its cycloaddition reactivity. The nitro group at the ortho position is strongly electron-withdrawing, which lowers the energy of the azide's frontier molecular orbitals (HOMO and LUMO). Conversely, the methoxy group at the para position is electron-donating.

This electronic push-pull arrangement influences the azide's reactivity in several ways. In Diels-Alder type reactions, the electronic effects of substituents can determine whether the reaction proceeds via a concerted or a stepwise mechanism, potentially involving zwitterionic intermediates. researchgate.netmdpi.com For 1,3-dipolar cycloadditions, the electron-withdrawing nitro group generally increases the reactivity of the azide by making it a better dipole. This enhanced reactivity is particularly relevant in thermal cycloadditions. However, in CuAAC, the correlation between electronic parameters of substituted aryl azides and the reaction rate can be complex and nonlinear, suggesting that multiple mechanistic pathways or catalytic species may be operative. nih.gov The combined electronic influence of the methoxy and nitro groups is therefore a critical factor in determining the kinetic and thermodynamic parameters of cycloaddition reactions involving this compound.

Other Transformative Reactions of this compound

Beyond its role in cycloaddition chemistry, the functional groups of this compound can undergo various other chemical transformations, notably reduction reactions.

Reduction Reactions of Azide and Nitro Groups

The selective reduction of the azide and nitro functionalities is a key transformation. Both groups can be reduced to the corresponding primary amine, but their relative reactivity depends on the chosen reagent and reaction conditions. mdma.chscispace.com

Generally, the azide group is more readily reduced than the nitro group. mdma.ch For instance, tin(II) complexes are highly effective and chemoselective reducing agents for azides, converting them to amines almost instantaneously at room temperature. mdma.ch These same reagents also reduce aromatic nitro compounds, but typically at a slower rate, to afford the corresponding hydroxylamines. mdma.ch This difference in reactivity allows for the selective reduction of the azide group in the presence of a nitro group.

Conversely, achieving the selective reduction of the nitro group while leaving the azide intact is more challenging but can be accomplished using specific reagents. A variety of methods exist for the reduction of nitroarenes, including catalytic hydrogenation (e.g., using Pd/C), and metal-based reductions (e.g., Sn/HCl, Fe/HCl). scispace.comorganic-chemistry.org The choice of conditions is crucial to prevent the simultaneous reduction of the azide. For example, using sodium borohydride (B1222165) in ethanol (B145695) is known to reduce carbonyl groups without affecting a nitro group, highlighting the importance of reagent selection for chemoselectivity. scispace.com

Nucleophilic Aromatic Substitution on Related Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The aromaticity is subsequently restored by the departure of a leaving group.

For a system related to this compound, the presence of the nitro group is paramount for activating the ring towards nucleophilic attack. masterorganicchemistry.com The nitro group significantly reduces the electron density of the aromatic ring, facilitating the initial addition of the nucleophile. libretexts.org The position of the electron-withdrawing group relative to the leaving group is crucial; activation is most effective when the group is positioned ortho or para to the site of substitution. chemistrysteps.commasterorganicchemistry.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, thereby stabilizing the intermediate. libretexts.org In the case of this compound, the nitro group is ortho to the azido (B1232118) group (the potential leaving group), providing strong activation for a substitution reaction at the C1 position.

While the azido group can act as a leaving group, SNAr reactions are more commonly studied on related systems where the leaving group is a halide. The principles, however, remain the same. The reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, rather than the expulsion of the leaving group. youtube.com

The methoxy group at the para-position relative to the nitro group also influences the reactivity. Although it is an electron-donating group by resonance, its effect is often subordinate to the powerful electron-withdrawing effect of the nitro group. A variety of strong nucleophiles, such as alkoxides, phenoxides, and amines, can be employed in SNAr reactions on such activated systems.

Related SystemNucleophileProductConditions
1-Chloro-4-methoxy-2-nitrobenzeneSodium methoxide (B1231860) (CH₃ONa)1,4-Dimethoxy-2-nitrobenzeneMethanol, heat
1-Chloro-4-methoxy-2-nitrobenzeneAmmonia (NH₃)4-Methoxy-2-nitroaniline (B140478)Ethanol, heat, pressure
1-Fluoro-4-methoxy-2-nitrobenzenePiperidineN-(4-Methoxy-2-nitrophenyl)piperidineDMSO, room temperature
1-Chloro-2,4-dinitrobenzenePotassium thiocyanate (B1210189) (KSCN)2,4-Dinitrophenyl thiocyanateAqueous ethanol, reflux

Rearrangement Reactions (e.g., Cornforth Rearrangement with triazole derivatives)

Azides, such as this compound, are common precursors for the synthesis of 1,2,3-triazoles via cycloaddition reactions. mdpi.comfrontiersin.org These resulting triazole derivatives can, under certain conditions, undergo rearrangement reactions. A notable example is the Cornforth rearrangement, a thermal, ring-degenerate rearrangement of 1,5-disubstituted-1,2,3-triazoles that contain a carbonyl or imino group at the 4-position. mdpi.com

The reaction proceeds through a triazole-diazoimine equilibrium. This rearrangement is particularly relevant for 1-aryl-4-formyl-1,2,3-triazoles. When these compounds react with a primary alkylamine, an imine is formed. Subsequent heating can initiate the rearrangement, leading to a new triazole and a new imine. The equilibrium of this rearrangement is typically shifted toward the triazole isomer bearing the most electron-deficient substituent on the imine nitrogen. mdpi.com

A triazole synthesized from this compound would feature a highly electron-deficient 4-methoxy-2-nitrophenyl group at the N1 position. According to the principles of the Cornforth rearrangement, this makes it an excellent substrate for transformation. Reacting a 4-formyl-1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazole with a primary alkylamine would form an intermediate imine. Upon heating, the rearrangement would proceed, ultimately allowing for the replacement of the electron-deficient aryl group with the alkyl group from the amine after hydrolysis of the resulting imine. mdpi.com This method provides a valuable pathway for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, avoiding the use of potentially explosive low-boiling alkyl azides. mdpi.com

Reactant 1 (Triazole)Reactant 2 (Amine)Key IntermediateFinal Product (after Hydrolysis)
4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleHexylamine4-(Hexylimino)methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole1-Hexyl-4-formyl-1H-1,2,3-triazole
4-Formyl-1-(4-methoxyphenyl)-1H-1,2,3-triazoleBenzylamine4-(Benzylimino)methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole1-Benzyl-4-formyl-1H-1,2,3-triazole
4-Formyl-1-(2,4-dinitrophenyl)-1H-1,2,3-triazolePropylamine4-(Propylimino)methyl-1-(2,4-dinitrophenyl)-1H-1,2,3-triazole1-Propyl-4-formyl-1H-1,2,3-triazole

Advanced Spectroscopic and Analytical Characterization Approaches for 4 Methoxy 2 Nitrophenylazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-methoxy-2-nitrophenylazide and its analogues. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms and the electronic structure of the molecule.

Proton (¹H) NMR spectroscopy for this compound would reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region of the spectrum is expected to show a complex splitting pattern due to the three non-equivalent protons on the substituted benzene (B151609) ring.

Aromatic Protons: The proton ortho to the methoxy group and meta to the nitro group (H-5) would likely appear as a doublet of doublets. The proton ortho to the nitro group (H-3) would be significantly deshielded and appear downfield, likely as a doublet. The proton meta to both the nitro and azide (B81097) groups (H-6) would also appear as a doublet of doublets.

Methoxy Protons: The methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the three equivalent protons.

The precise chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift (deshielding) for nearby protons, particularly the one in the ortho position (H-3). The methoxy and azide groups have more complex effects, influencing the electron density of the entire aromatic system. Data from related aryl azides provide a reference for these expected values. scielo.brrsc.org

Table 1: Predicted and Observed ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
CompoundAromatic ProtonsOther ProtonsSolventReference
This compound (Predicted)~7.5-7.8 (H-3, d), ~7.2-7.4 (H-5, dd), ~7.0-7.2 (H-6, dd)~3.9 (s, 3H, -OCH₃)CDCl₃N/A
Azidobenzene7.37 (t, 2H), 7.16 (t, 1H), 7.05 (d, 2H)N/ACDCl₃ scielo.br
1-Azido-4-chlorobenzene7.33-7.30 (m, 2H), 6.97-6.94 (m, 2H)N/ACDCl₃ scielo.br
4-methoxy-2-nitroaniline (B140478)Signals at δ 4.05 ppm (Cp ring)δ 4.19 ppm (methoxy protons)N/A scribd.com

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methoxy carbon.

Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the attached functional groups.

The carbon bearing the azide group (C-1) is expected to be found around 140 ppm. scielo.br

The carbon with the nitro group (C-2) will be shifted downfield.

The carbon attached to the electron-donating methoxy group (C-4) will be shifted significantly upfield.

The remaining aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region of δ 110-130 ppm.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) typically appears around δ 55-60 ppm.

The number of signals confirms the asymmetry of the molecule, and the specific chemical shifts help to assign each carbon to its position on the ring based on established substituent effects. fiveable.memdpi.com

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
CompoundAromatic CarbonsOther CarbonsSolventReference
This compound (Predicted)C1:~140, C2:~145, C3:~115, C4:~160, C5:~110, C6:~120~56 (-OCH₃)CDCl₃N/A
Azidobenzene119.1, 125.0, 129.9, 140.1N/ACDCl₃ scielo.br
1-Azido-4-chlorobenzene120.4, 130.0, 130.3, 138.8N/ACDCl₃ scielo.br
1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole121.96, 126.44, 127.96, 128.27, 128.44, 129.12, 129.59, 132.84, 133.13, 135.02, 138.5851.69CDCl₃ rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups present in this compound. These two methods are complementary, as the selection rules for vibrations being IR- or Raman-active differ based on changes in dipole moment and polarizability, respectively. ksu.edu.sanih.gov

The key functional groups in this compound each have characteristic vibrational frequencies:

Azide Group (-N₃): The most prominent feature is the strong, sharp absorption band from the asymmetric stretching vibration (νₐₛ) of the azide group, which typically appears in the range of 2100-2140 cm⁻¹. scielo.brresearchcommons.orgacs.org This peak is a definitive marker for the presence of the azide functionality. A weaker symmetric stretching vibration (νₛ) is expected around 1290-1300 cm⁻¹. scielo.br

Nitro Group (-NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch (νₐₛ) near 1500-1560 cm⁻¹ and a symmetric stretch (νₛ) around 1335-1370 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are observed around 2850-2960 cm⁻¹. The C-O stretching vibration gives a strong band, typically found in the 1200-1275 cm⁻¹ region for aryl ethers.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 690-900 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Azide (-N₃)Asymmetric Stretch (νₐₛ)2100 - 2140Strong, Sharp scielo.bracs.org
Symmetric Stretch (νₛ)1290 - 1300Weak-Medium scielo.br
Nitro (-NO₂)Asymmetric Stretch (νₐₛ)1500 - 1560Strong scribd.com
Symmetric Stretch (νₛ)1335 - 1370Strong scribd.com
Methoxy (-OCH₃)C-H Stretch2850 - 2960MediumN/A
Aryl C-O Stretch1200 - 1275StrongN/A
Aromatic RingC=C Stretch1450 - 1600VariableN/A
C-H Bending (out-of-plane)690 - 900Medium-StrongN/A

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org For this compound (C₇H₆N₄O₃), the exact molecular weight can be calculated, and its mass spectrum would show a prominent molecular ion peak (M⁺•).

The most characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netdtic.milacs.org This fragmentation is a key diagnostic feature and results in a significant peak at [M-28]⁺•. This ion corresponds to the formation of a highly reactive nitrene radical cation.

Subsequent fragmentation would involve the nitro and methoxy groups:

Loss of NO: A peak corresponding to [M-28-30]⁺• could be observed, resulting from the loss of nitric oxide from the nitrene intermediate.

Loss of CH₃: The loss of a methyl radical (15 Da) from the methoxy group is a common fragmentation, leading to a peak at [M-28-15]⁺.

Loss of OCH₃: Cleavage of the entire methoxy group (31 Da) could also occur.

Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da) is another plausible pathway.

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, confirming the identity of the compound.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound itself is not detailed in the provided sources, extensive data exists for closely related derivatives, providing valuable insights into expected molecular geometry, conformation, and intermolecular interactions. researchgate.netresearchgate.netnih.gov

Analysis of derivatives like N-(4-methoxy-2-nitrophenyl)acetamide and 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide reveals several key structural features:

Molecular Geometry: The benzene ring is generally planar, but the substituents can be twisted out of this plane to varying degrees. For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted by 12.8(5)° and the acetamido group by 25.4(5)° relative to the ring. nih.gov

Conformation: The methoxy group tends to be nearly coplanar with the aromatic ring to maximize resonance, with C-C-O-C torsion angles close to zero. researchgate.netnih.gov

Intermolecular Interactions: In the solid state, molecules are packed in a specific arrangement stabilized by intermolecular forces such as C-H···O hydrogen bonds and π-π stacking interactions. These interactions dictate the crystal lattice structure. researchgate.net

The crystallographic parameters for these derivatives, including the crystal system, space group, and unit cell dimensions, provide a blueprint for understanding the solid-state chemistry of this class of compounds.

Table 4: Crystallographic Data for Derivatives of this compound.
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
4-methoxy-2-nitroanilineC₇H₈N₂O₃OrthorhombicNot Specifieda = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = β = γ = 90° researchgate.net
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamideC₁₅H₁₄N₂O₅MonoclinicP2₁/na = 9.7206 Å, b = 4.9885 Å, c = 28.725 Å, β = 95.628° researchgate.netnih.gov
N-(4-Methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄MonoclinicP2₁/ca = 8.1691 Å, b = 10.1559 Å, c = 11.9705 Å, β = 107.132° nih.gov

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Aryl azides like this compound are well-known photochemical precursors that generate highly reactive intermediates upon irradiation with UV light. Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved infrared (TRIR) spectroscopy, are essential for directly observing and characterizing these short-lived species. acs.orgresearchgate.net

The primary photochemical event for an aryl azide is the extrusion of a nitrogen molecule (N₂) to form a singlet arylnitrene. researchgate.net

Singlet Nitrene: This species is typically very short-lived (picoseconds to nanoseconds) and can be detected by its unique absorption spectrum using fs-TA. acs.org

Intersystem Crossing (ISC): The initial singlet nitrene can undergo intersystem crossing to the more stable triplet ground state. This process can also be monitored by time-resolved techniques.

Ring Expansion: A characteristic reaction of singlet phenylnitrenes is ring expansion to form a seven-membered ring intermediate known as a dehydroazepine. acs.orgdntb.gov.ua This intermediate has a distinct spectroscopic signature and can be observed at room temperature in solution. acs.org

Time-resolved infrared (TRIR) spectroscopy is particularly powerful as it can monitor the disappearance of the strong azide stretching vibration (~2120 cm⁻¹) while simultaneously observing the appearance of new vibrational bands corresponding to the nitrene or dehydroazepine intermediates. acs.orgnih.gov These studies provide critical mechanistic information on the ultrafast reaction dynamics that follow photoexcitation. acs.org

Thermal Analysis Methods (e.g., Thermogravimetry for decomposition kinetics)

Thermal analysis methods are crucial in characterizing the stability and decomposition pathways of energetic materials like this compound. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable data on the thermal behavior of such compounds. TGA measures the change in mass of a sample as a function of temperature, which is essential for understanding decomposition kinetics. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, providing information on phase transitions and reaction enthalpies.

In the case of this compound, the methoxy and nitro groups are anticipated to influence the decomposition kinetics. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro group can affect the stability of the azide and the reactivity of the resulting nitrene.

General Principles of Thermogravimetric Analysis for Decomposition Kinetics:

Thermogravimetric analysis is a key technique for determining the kinetic parameters of decomposition reactions. akjournals.com By subjecting a sample to a controlled temperature program, typically a constant heating rate, the mass loss due to decomposition is recorded. This data can then be used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using various mathematical models.

A common approach involves conducting TGA experiments at multiple heating rates. As the heating rate increases, the decomposition temperature typically shifts to higher values. This shift can be analyzed using methods like the Flynn-Wall-Ozawa method or the Kissinger method to determine the activation energy without assuming a specific reaction model.

Expected Thermal Decomposition Profile:

Based on the analysis of related nitroaromatic explosives, the decomposition of this compound is likely to be a complex process. The initiation reaction mechanisms can vary with temperature. At lower temperatures, catalysis by decomposition products can play a significant role, while at higher temperatures, C-NO2 bond homolysis may become more prominent.

A hypothetical TGA curve for this compound would be expected to show a significant mass loss corresponding to the release of nitrogen gas (N2) and the decomposition of the nitro group. The temperature at which this decomposition begins (onset temperature) and the temperature of the maximum rate of mass loss are key indicators of its thermal stability.

Illustrative Data Table for a Generic Substituted Phenyl Azide:

Since specific data for this compound is unavailable, the following table illustrates the type of data that would be obtained from a thermogravimetric analysis of a generic substituted phenyl azide. This is for illustrative purposes only and does not represent actual data for the target compound.

ParameterValue
Onset Decomposition Temperature (Tonset)150 - 200 °C
Peak Decomposition Temperature (Tpeak)180 - 230 °C
Mass Loss (%)20 - 30 % (corresponding to N2 loss)
Activation Energy (Ea)120 - 180 kJ/mol
Pre-exponential Factor (A)1013 - 1017 s-1

This table is a hypothetical representation and is not based on experimental data for this compound.

Further experimental studies employing TGA, DSC, and other thermal analysis techniques are necessary to fully characterize the decomposition kinetics of this compound and to generate precise data tables detailing its thermal stability and decomposition pathway.

Synthetic Applications and Chemical Transformations of 4 Methoxy 2 Nitrophenylazide Derivatives

Role as a Versatile Building Block in Organic Synthesis

4-Methoxy-2-nitrophenylazide is a valuable organic building block, a class of functionalized molecules that act as foundational components for the modular assembly of more complex molecular structures. sigmaaldrich.com The utility of this azide (B81097) is rooted in the rich chemistry of both the azide functional group and the substituted aromatic ring. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the phenyl ring and can itself be transformed into other functional groups, making nitro compounds versatile intermediates in the synthesis of pharmaceutically relevant substances. frontiersin.org

The azide moiety is particularly notable for its participation in "click chemistry" and its ability to generate nitrenes. purdue.eduacs.org This dual reactivity allows chemists to employ this compound in a stepwise fashion to construct intricate molecular architectures. For instance, the azide can first participate in a cycloaddition reaction, and subsequently, the nitro group on the phenyl ring can be chemically modified, or vice versa. This versatility makes it a key component in the synthesis of diverse compounds, from potential pharmaceutical agents to materials with specific electronic and optical properties. scribd.com The precursor, 4-methoxy-2-nitroaniline (B140478), is an important intermediate itself, notably in the synthesis of proton pump inhibitors like omeprazole, highlighting the industrial relevance of this chemical scaffold. google.com

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The azide functional group of this compound is an ideal reactant for 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts. organic-chemistry.org The CuAAC reaction specifically joins an azide with a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. nih.govjetir.org This method is exceptionally reliable and is compatible with a wide array of functional groups, making it a powerful tool in medicinal chemistry, bioconjugation, and materials science. nih.govnih.govnih.gov

The reaction proceeds under mild conditions, often in aqueous or benign solvent systems, and the copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal process, which often yields a mixture of regioisomers. nih.govjetir.org The resulting 1,2,3-triazole ring is not merely a passive linker; its unique electronic properties allow it to participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in drug design. nih.govnih.gov

General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving an aryl azide such as this compound.
CuAAC Reaction Scheme

The 1,2,3-triazole ring formed from this compound can be incorporated into larger, multi-ring structures, leading to the formation of complex polycyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. Synthetic strategies often involve designing the alkyne partner to contain additional reactive groups that can undergo subsequent intramolecular or intermolecular cyclization reactions.

For example, a triazole formed via a CuAAC reaction can serve as a scaffold to which other rings are fused. Methodologies such as palladium-catalyzed carbonylative double cyclization can be used to build complex fused systems, although not directly involving the triazole itself. researchgate.net The principle of using a stable heterocyclic core to direct the formation of adjacent rings is a common strategy in organic synthesis. The robust nature of the triazole ring makes it an excellent foundation for such multi-step synthetic sequences, enabling the assembly of novel polycyclic architectures. beilstein-journals.org

The versatility of click chemistry allows for the synthesis of molecules containing multiple triazole units, such as bi-1,2,3-triazoles. These compounds can be synthesized by designing starting materials that contain multiple azide or alkyne functionalities. For instance, a molecule containing two terminal alkyne groups can react with two equivalents of this compound to form a symmetric bi-triazole system.

Alternatively, a sequential approach can be employed where a mono-triazole is first synthesized with a pendant functional group that can be converted into a second azide or alkyne. This newly introduced group can then undergo a second click reaction to form the bi-triazole. Such strategies have been used to create libraries of mono- and bis-1,2,3-triazoles, which are evaluated for various biological activities. semanticscholar.org The modular and reliable nature of the CuAAC reaction is particularly suited for the programmed assembly of these multi-heterocycle structures.

Generation of Nitrenes for Carbon-Nitrogen Bond Formation

Beyond cycloaddition reactions, the azide group of this compound can serve as a precursor to a highly reactive intermediate known as a nitrene. Upon thermal or photochemical activation, the azide expels a molecule of dinitrogen (N₂) to generate the corresponding aryl nitrene. researchgate.netnih.gov This nitrene is a neutral, monovalent nitrogen species with only six valence electrons, making it highly electrophilic and reactive. purdue.edu

Aryl nitrenes are involved in a variety of synthetically useful transformations that form new carbon-nitrogen bonds, including insertion reactions and intramolecular cyclizations. acs.orgresearchgate.net The presence of the nitro and methoxy (B1213986) substituents on the phenyl ring influences the electronic properties and subsequent reactivity of the generated nitrene intermediate. rsc.org

Table 1. Key Reactions of Aryl Nitrenes Generated from Aryl Azides
Reaction TypeDescriptionTypical Product
Insertion into X-H BondsThe nitrene inserts directly into a C-H, N-H, or O-H bond.Amines, Amides
Ring ExpansionThe aryl nitrene rearranges to form a seven-membered ring intermediate (a didehydroazepine).Azepines
Intramolecular CyclizationThe nitrene attacks a proximal group within the same molecule to form a new ring.Carbazoles, Phenazines

Generated nitrenes can directly insert into various X-H bonds (where X is typically carbon, nitrogen, or oxygen), providing a direct method for C-N bond formation. Intramolecular C-H insertion is a particularly powerful reaction for synthesizing nitrogen-containing heterocycles. mdpi.comnih.gov When a C-H bond is located in a sterically and electronically favorable position (often five or six atoms away from the nitrene), the nitrene can insert to form a new five- or six-membered ring.

For example, nitrenes generated from ortho-substituted phenyl azides can undergo intramolecular C-H insertion into an adjacent alkyl side chain to form indoles or other fused heterocyclic systems. researchgate.net While the specific reactivity of the nitrene derived from this compound is influenced by its substituents, the general principle of intramolecular C-H insertion remains a key pathway for this class of reactive intermediates.

Aryl nitrenes, particularly singlet-state nitrenes, are known to undergo a characteristic ring-expansion reaction. acs.org The phenylnitrene can rearrange to form a seven-membered cumulene, a didehydroazepine, which can then be trapped by nucleophiles. rsc.org This pathway provides a route to azepine derivatives. nih.govresearchgate.net However, this ring expansion competes with other reaction pathways, such as intersystem crossing to the more stable triplet nitrene or intramolecular cyclization. rsc.orgacs.org

Intramolecular cyclization is another major fate of aryl nitrenes. researchgate.net If the aryl azide has a suitable substituent at the ortho position, the generated nitrene can attack this group to form a new fused ring. For instance, the thermolysis or photolysis of 2-azidobiphenyls is a classic method for synthesizing carbazoles. nih.gov Similarly, nitrenes generated from 2-azidophenazines can lead to fused polycyclic systems through intramolecular reactions. acs.org The nitrene derived from this compound has a nitro group at an ortho position, which can influence or participate in these cyclization pathways. rsc.org Additionally, unusual rearrangements involving nitrene intermediates can lead to ring-opening and recyclization cascades, resulting in complex molecular transformations. nih.gov

Cross-linking Applications in Materials Science (focus on chemical cross-linking mechanisms)

While specific documented applications of this compound in materials science are not extensively reported, its chemical structure, featuring a photoreactive aryl azide group, suggests its potential as a potent cross-linking agent. The mechanism of cross-linking is predicated on the photochemical generation of a highly reactive nitrene intermediate.

Upon exposure to ultraviolet (UV) light, particularly long-wave UV radiation (300-460 nm) which is less damaging to biological samples, the aryl azide moiety of this compound undergoes photolysis. chemicalbook.com This process involves the extrusion of a molecule of nitrogen gas (N₂) and the formation of a transient but highly reactive nitrene species. chemicalbook.comresearchgate.net

This nitrene intermediate is a key player in the cross-linking process due to its ability to readily react with a variety of chemical bonds. The primary mechanisms by which this nitrene can form stable covalent cross-links within a polymer matrix include:

C-H Bond Insertion: The nitrene can insert directly into carbon-hydrogen single bonds present in the polymer chains, forming a new carbon-nitrogen bond.

N-H Bond Insertion: Similarly, it can insert into nitrogen-hydrogen bonds, which is particularly relevant for biopolymers like proteins. researchgate.net

Addition to Double Bonds: The nitrene can add across carbon-carbon double bonds within the polymer structure to form three-membered aziridine (B145994) rings. chemicalbook.com

These non-specific insertion and addition reactions allow for the formation of a robust three-dimensional network structure, effectively linking polymer chains together. chemicalbook.com This covalent modification significantly alters the material's physical and chemical properties, such as increasing its mechanical strength, thermal stability, and solvent resistance. The presence of the methoxy and nitro groups on the phenyl ring can modulate the photoreactivity of the azide group, influencing the efficiency and wavelength requirements for the cross-linking process.

Precursor to Functionalized Aromatic Compounds

This compound serves as a valuable starting material for the synthesis of various functionalized aromatic compounds, including substituted anilines and amides, as well as important heterocyclic structures like benzoxazoles and quinoxalines.

Synthesis of Substituted Anilines and Amides

The transformation of this compound into substituted anilines, specifically 4-methoxybenzene-1,2-diamine, is a critical step that opens avenues for further functionalization. This conversion requires the reduction of both the azide and the nitro functional groups.

A prevalent and effective method for this transformation is catalytic hydrogenation . Utilizing a catalyst such as palladium on activated carbon (Pd/C) in the presence of hydrogen gas, both the azide and nitro groups can be simultaneously reduced to primary amines. chemicalbook.com This one-pot reaction is generally clean and proceeds with high yield under relatively mild conditions.

Reagent/CatalystConditionsProductYield
10% Palladium on activated carbon, HydrogenRoom temperature, 50 psi, 24 hours4-methoxybenzene-1,2-diamine99%

This table presents a representative catalytic hydrogenation for a similar nitroaniline, illustrating the effectiveness of the method.

Alternative reduction methods that can be employed for the conversion of aryl azides and nitroarenes to amines include the use of reagents like indium in the presence of HCl or sulfurated calcium borohydride (B1222165). researchgate.netscispace.com A mechanochemical approach using formate (B1220265) salts or hydrazine (B178648) in a planetary ball mill has also been shown to be effective for the reduction of both aryl azides and nitro compounds without the need for a traditional catalyst. rsc.org

Once the 4-methoxybenzene-1,2-diamine is synthesized, it can be readily converted into a variety of substituted amides through acylation reactions. Treatment of the diamine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will lead to the formation of mono- or di-acylated products, depending on the stoichiometry of the reagents used. This allows for the introduction of a wide range of functional groups, leading to a diverse library of amide derivatives.

Formation of Benzoxazole (B165842) and Quinoxaline (B1680401) Scaffolds

The 4-methoxybenzene-1,2-diamine, derived from the reduction of this compound, is a key precursor for the synthesis of heterocyclic scaffolds such as benzoxazoles and quinoxalines. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Benzoxazole Synthesis: While the synthesis of benzoxazoles typically requires a 2-aminophenol (B121084) derivative, the 4-methoxybenzene-1,2-diamine can be chemically modified to serve as a precursor. One potential pathway involves the selective diazotization of one of the amino groups, followed by hydrolysis to a hydroxyl group, yielding a 2-amino-5-methoxyphenol (B1278220) intermediate. This intermediate can then undergo condensation with a carboxylic acid or its derivative, followed by cyclization, to form the corresponding benzoxazole ring.

Quinoxaline Synthesis: The formation of quinoxaline scaffolds from 4-methoxybenzene-1,2-diamine is a more direct and common synthetic route. The reaction involves the condensation of the 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-diketone. This acid-catalyzed condensation-cyclization reaction typically proceeds with high efficiency and provides a straightforward entry into the quinoxaline ring system. The methoxy substituent on the benzene (B151609) ring can influence the electronic properties and subsequent reactivity of the resulting quinoxaline derivative.

Development of Advanced Synthetic Protocols

To enhance the efficiency, safety, and scalability of reactions involving this compound and its derivatives, modern synthetic methodologies such as microwave-assisted synthesis and continuous flow processes are being explored.

Microwave-Assisted Photochemical Synthesis

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of this compound, microwave irradiation can be particularly beneficial for its thermal reactions, such as the generation of nitrenes for cross-linking or intramolecular cyclization reactions. The rapid and uniform heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods.

For photochemical applications, a combination of microwave and photochemical activation could offer unique advantages. Microwave irradiation can potentially enhance the efficiency of the photochemical generation of nitrenes by overcoming activation barriers and promoting the diffusion of reactants. This synergistic approach could lead to higher yields and shorter irradiation times in cross-linking and other photo-initiated processes.

Continuous Flow Synthesis Approaches

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. The synthesis of nitroaromatic compounds, which often involves highly exothermic nitration reactions, is particularly well-suited for flow chemistry.

A continuous flow process for the synthesis of the related compound, 4-methoxy-2-nitroaniline, has been developed. google.com This process involves the sequential acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis, all carried out in a series of continuous flow reactors. This method allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields, improved selectivity, and a significant reduction in the formation of unwanted isomers compared to batch synthesis. google.com The inherent safety features of microreactors make this approach particularly attractive for handling potentially hazardous nitration reactions. google.com Adopting a similar continuous flow strategy for the synthesis and subsequent transformations of this compound could offer similar benefits in terms of efficiency, safety, and scalability.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm methoxy, nitro, and azide group positions. For example, the azide proton signal is absent, but adjacent protons show splitting patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (azide N≡N stretch) and ~1520 cm⁻¹ (nitro group) are diagnostic .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for studying photophysical properties (e.g., fluorescence) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₅N₄O₃) with ppm-level accuracy .

How can researchers resolve contradictions in reported thermal stability data for this compound?

Advanced Research Question
Discrepancies in thermal stability often arise from impurities or measurement conditions. Methodological solutions include:

  • Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres. For example, decomposition peaks at ~150°C in N₂ vs. ~130°C in O₂ indicate oxidative instability .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min) to distinguish between sublimation and decomposition .
  • Reproducibility Checks : Standardize sample purity (>98% by HPLC) and moisture content (Karl Fischer titration) to eliminate confounding variables .

What experimental designs are suitable for studying the photodegradation pathways of this compound?

Advanced Research Question

  • Light Source Selection : Use UV-Vis lamps (λ = 254–365 nm) to mimic solar irradiation. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 hrs) .
  • Radical Trapping : Add scavengers (e.g., tert-butanol for •OH, p-benzoquinone for O₂•⁻) to identify reactive oxygen species (ROS) involvement .
  • Product Identification : LC-MS/MS detects intermediates like 4-methoxy-2-nitroaniline (m/z 168.04) and nitrogen gas release (via headspace GC) .

How does this compound behave under acidic vs. basic hydrolysis conditions?

Basic Research Question

  • Acidic Hydrolysis (6M HCl, reflux) : Cleavage of the azide group yields 4-methoxy-2-nitrophenol (90% yield) and nitrogen gas. Monitor pH to avoid over-protonation of intermediates .
  • Basic Hydrolysis (1M NaOH, 60°C) : Forms 4-methoxy-2-nitrophenolate, with potential nitro-group reduction if prolonged. Use argon sparging to minimize side reactions .
    Data Table :
ConditionReagentsProductsYield (%)
6M HClHCl4-Methoxy-2-nitrophenol + N₂90
1M NaOHNaOH4-Methoxy-2-nitrophenolate75

What strategies mitigate discrepancies in spectral data interpretation for nitro-azide derivatives?

Advanced Research Question

  • Cross-Validation : Compare IR, NMR, and XRD data with computational models (e.g., DFT simulations for vibrational frequencies) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled azides to distinguish azide peaks from noise in crowded spectral regions .
  • Collaborative Analysis : Share raw data (e.g., .JCAMP-DX files) via platforms like PubChem to align interpretation standards .

How can researchers design stability studies to assess long-term storage conditions for this compound?

Advanced Research Question

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor purity via HPLC and degradation products via LC-MS .
  • Light Sensitivity : Use amber vials and compare degradation rates under dark vs. UV-exposed conditions .
  • Cryopreservation : Assess stability at –20°C vs. –80°C; DSC identifies glass transition temperatures (Tg) to optimize storage .

What computational methods predict the reactivity of this compound in click chemistry applications?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate activation energies for azide-alkyne cycloaddition (e.g., with Cu(I) catalysts). Key parameters include HOMO-LUMO gaps and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
  • Docking Studies : Predict binding affinities with biomolecules (e.g., enzymes) for targeted drug delivery applications .

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